molecular formula C8H13N3 B1443489 4-Pyridinemethanamine, 2-(ethylamino)- CAS No. 858362-86-4

4-Pyridinemethanamine, 2-(ethylamino)-

Cat. No. B1443489
M. Wt: 151.21 g/mol
InChI Key: YENOREWNIMNEIM-UHFFFAOYSA-N
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Description

“4-Pyridinemethanamine, 2-(ethylamino)-” is a secondary amine . It is a yellowish-brown liquid with a molecular weight of 136.199 g/mol .


Synthesis Analysis

This compound is suitable for use in the synthesis of sodium dithiocarbamate ligands . It may also be used in the synthesis of 4-(ethylaminodithiocarbamate) methylpyridine diorganotin derivatives .


Molecular Structure Analysis

The molecular formula of “4-Pyridinemethanamine, 2-(ethylamino)-” is C8H13N3 . The molecular weight is 136.19 .


Physical And Chemical Properties Analysis

“4-Pyridinemethanamine, 2-(ethylamino)-” is a yellowish-brown liquid. It has a molecular weight of 136.199 g/mol. The compound is soluble in organic solvents like methanol, ethanol, and acetone. It is also sparingly soluble in water.

Scientific Research Applications

Histamine Antagonists Research

Research has shown that derivatives of 4-pyridinemethanamine, 2-(ethylamino)-, have been explored for their potential as histamine antagonists. For instance, a series of 2-[2-(5-methyl-4-imidazolylmethylthio)ethylamino]-4-pyrimidones, based on cimetidine, demonstrated modest H2-antagonist activity. These compounds were effective in inhibiting histamine-stimulated gastric acid secretion and antagonizing histamine-stimulated tachycardia in vitro studies (Brown et al., 1988). Another study explored similar compounds, with variations in the pyrimidone ring, showing that the right substituents could significantly increase activity (Brown et al., 1989).

Chemosensors for Metal Ions

The compound has been used in the synthesis and characterization of chemosensors for transition metal ions. A study highlighted the ability of these chemosensors to show selectivity towards Cu2+ ions in certain mixtures, accompanied by a color change from orange to intense blue. This indicates its potential application in metal ion detection and environmental monitoring (Gosavi-Mirkute et al., 2017).

Antibacterial Activity

A derivative of 4-pyridinemethanamine, 2-(ethylamino)-, specifically 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione, was found to exhibit moderate antibacterial activity against S. aureus and E. coli. This suggests its potential use in the development of new antibacterial agents (Angelov et al., 2023).

Gastric Antisecretory Agents

Studies have also investigated compounds derived from 4-pyridinemethanamine, 2-(ethylamino)-, for their use as gastric antisecretory agents. One such compound, 4-(diphenylmethyl)-1-[(octylimino)methyl]piperidine, was found to have significant antisecretory activity without anticholinergic activity, making it a potential candidate for peptic ulcer disease treatment (Scott et al., 1983).

Safety And Hazards

The safety data sheet for a similar compound, “4-(Aminomethyl)pyridine”, indicates that it is classified as a skin corrosive/irritant, serious eye damage/eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing the dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash off immediately with plenty of water for at least 15 minutes .

properties

IUPAC Name

4-(aminomethyl)-N-ethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-2-10-8-5-7(6-9)3-4-11-8/h3-5H,2,6,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENOREWNIMNEIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=CC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(aminomethyl)-N-ethylpyridin-2-amine

CAS RN

858362-86-4
Record name 4-(aminomethyl)-N-ethylpyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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